(E)-2-(2-benzoylhydrazono)-7-(diethylamino)-N-phenyl-2H-chromene-3-carboxamide
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Description
(E)-2-(2-benzoylhydrazono)-7-(diethylamino)-N-phenyl-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Compound Transformation
Organic synthesis and the transformation of related compounds have been a significant area of application for derivatives similar to "(E)-2-(2-benzoylhydrazono)-7-(diethylamino)-N-phenyl-2H-chromene-3-carboxamide." Studies demonstrate the process of cyclization leading to the formation of triazole derivatives and other complex structures through reactions involving similar compounds. For instance, heating N′-benzoyl-7-hydroxy-6-hexyl-2-oxo-2H-chromene-3-carbohydrazonamide in dimethylformamide leads to triazole derivatives, showcasing the compound's utility in synthesizing complex molecular structures (Baumer, V., Kovalenko, S., Sytnyk, K. M., & Chernykh, V., 2004). Additionally, reactions involving β-enamino esters of benzo[f]chromene demonstrate the formation of both isolated and fused chromene derivatives, highlighting the reactivity and versatility of similar structures in creating novel compounds (El-Rady, E. A., & El-Azab, I., 2012).
Fluorescence Sensing
A notable application of compounds structurally related to "this compound" is in fluorescence sensing, particularly for detecting metal ions. The synthesis and characterization of coumarin-based fluorescence probes have shown instant turn-off fluorescence responses to Cu2+ over other metal ions. This demonstrates the compound's potential as a selective and sensitive sensor for specific applications, including environmental monitoring and biomedical diagnostics (Karaoğlu, K., Yılmaz, F., & Menteşe, E., 2017).
Biological Evaluation and Antibacterial Activity
Further extending its application range, derivatives of "this compound" have been explored for their biological properties, including antibacterial activity. Studies on synthesized compounds containing the chromene structure have reported evaluations against various bacteria, indicating potential antibacterial effects. This highlights the relevance of such compounds in developing new antimicrobial agents and contributing to pharmaceutical research (Ramaganesh, C. K., Bodke, Y., & Venkatesh, K., 2010).
Properties
IUPAC Name |
(2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-3-31(4-2)22-16-15-20-17-23(26(33)28-21-13-9-6-10-14-21)27(34-24(20)18-22)30-29-25(32)19-11-7-5-8-12-19/h5-18H,3-4H2,1-2H3,(H,28,33)(H,29,32)/b30-27+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSHQGOGZOAKSC-KDJFERLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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